Structural Differentiation: Unique N,N-Disubstituted Alkyl Halide Architecture vs. Common Analogs
The target compound is the only commercially available 2-chloro-4-quinazolinamine featuring the specific combination of an n-butyl and a 4-chlorobutyl group on the exocyclic amine, distinguishing it from simpler analogs like N-butyl-2-chloroquinazolin-4-amine (CAS 69033-44-9) or N-methyl/N-propyl variants [1]. This unique structure is explicitly claimed as a key intermediate in patent literature for synthesizing kinase inhibitors, where the chlorobutyl chain is utilized for further derivatization, a functional handle absent in non-chlorinated alkyl analogs [2].
| Evidence Dimension | Functional group complexity / synthetic utility |
|---|---|
| Target Compound Data | Contains 2-chloro group + N-(n-butyl) + N-(4-chlorobutyl) substituents (C16H21Cl2N3, MW 326.26, XLogP3-AA ~4.8) |
| Comparator Or Baseline | N-butyl-2-chloroquinazolin-4-amine (CAS 69033-44-9): Contains 2-chloro group + NH(n-butyl) (C12H14ClN3, MW 235.71); 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine: Contains 2-chloro + N-propyl + N-chlorobutyl |
| Quantified Difference | Target compound has an additional chloroalkyl chain vs. CAS 69033-44-9; replaces a propyl with a butyl group vs. the N-propyl analog, altering LogP and reactivity |
| Conditions | Structural comparison based on ChemAxon predictions and patent claims |
Why This Matters
The unique dual-alkyl chloride structure provides a distinct synthetic handle for creating libraries of diverse quinazoline derivatives, which is not achievable with mono-alkylated or simpler analogs, increasing procurement value for medicinal chemistry campaigns.
- [1] Google Patents. CN104844661A: 4-Quinazolinamine derivatives as kinase inhibitors. Filed 2015-03-17. View Source
- [2] Google Patents. WO2021215537A1: 2-Heteroarylaminoquinazolinone derivative. Filed 2021-04-23. View Source
